LY 233536
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136845-59-5 |
|---|---|
Molecular Formula |
C12H19N5O2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H19N5O2/c18-12(19)10-5-9-3-7(1-2-8(9)6-13-10)4-11-14-16-17-15-11/h7-10,13H,1-6H2,(H,18,19)(H,14,15,16,17)/t7-,8-,9+,10-/m1/s1 |
InChI Key |
ACTONBBIVMTUAJ-DOLQZWNJSA-N |
Isomeric SMILES |
C1C[C@@H]2CN[C@H](C[C@@H]2C[C@@H]1CC3=NNN=N3)C(=O)O |
Canonical SMILES |
C1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid LY 233536 LY 233536, 3S-(3alpha,4aalpha,6beta,8aalpha)-isomer LY-233536 LY233536 |
Origin of Product |
United States |
Discovery and Early Preclinical Characterization of Ly 233536
Historical Context of Competitive NMDA Receptor Antagonist Development
The history of N-methyl-D-aspartate (NMDA) receptor research is rooted in the discovery of the convulsive effects of L-glutamate and L-aspartate in the mammalian brain in the 1950s oup.com. These findings were followed by demonstrations of the depolarizing and excitatory actions of these amino acids on single central neurons oup.com. L-glutamate is now widely accepted as the predominant excitatory transmitter in the mammalian central nervous system (CNS), acting at various receptor types oup.com.
The concept of the NMDA receptor specifically emerged with the synthesis and study of NMDA itself and various NMDA receptor antagonists by Jeff Watkins and colleagues oup.comnih.govresearchgate.net. Early studies utilized compounds like (R)-α-aminoadipate ((R)-α-AA) and (R)-2-amino-5-phosphonopentanoate (also known as D-AP5 or D-APV) nih.govresearchgate.net. These compounds were shown to block neuronal responses evoked by applied NMDA but not those evoked by kainate or quisqualate, thereby establishing NMDA receptors as a distinct subpopulation of excitatory amino acid receptors nih.govresearchgate.net. The discovery of D-AP5 was particularly critical in confirming the presence of ionotropic glutamate (B1630785) receptors (iGluRs) in neurons nih.gov.
Competitive NMDA receptor antagonists, which act at the agonist recognition site, were suggested by the structures of longer-chain acidic amino acid antagonists oup.com. Early competitive antagonists like D-αAA were not particularly potent, with KD values typically in the range of 20–100 µM oup.com. A significant advancement in the pharmacology of these receptors came with the discovery of more potent and selective antagonists oup.com. The development of competitive antagonists has been an ongoing effort, with compounds like D-CPP, D-CPP-ene (Midafotel), D-AP5, and D-AP7 being explored mdpi.com.
Initial Identification as a Potent and Selective Competitive NMDA Receptor Antagonist
LY 233536 was identified as a competitive NMDA receptor antagonist medchemexpress.eumedchemexpress.commedchemexpress.com. Early preclinical studies characterized this compound based on its pharmacological profile, particularly its potency and selectivity for the NMDA receptor.
Research involving quantitative autoradiography was used to assess the potency of several compounds, including this compound, as inhibitors of L-[3H]glutamate or [3H]MK-801 binding to rat brain NMDA receptors in various brain regions nih.gov. These studies revealed that competitive NMDA receptor antagonists exhibited differing pharmacological profiles across different brain areas, including the forebrain, cerebellum, and medial regions of the thalamus nih.gov.
Specifically, compared to other competitive antagonists such as 3-[(+/-)-2-carboxypiperazin-4-yl]propyl-1-phosphonate (CPP) and D-2-amino-5-phosphonopentanoate, this compound was noted to be relatively potent in the medial thalamus nih.gov. Conversely, this compound, along with CPP, was found to be an especially weak displacer of L-[3H]glutamate binding in the cerebellum nih.gov. These regional variations in potency suggested the possibility of pharmacologically distinct NMDA receptor subtypes nih.gov.
Further studies examining the behavioral effects of NMDA receptor antagonists also included this compound. In experiments using mice trained to discriminate the non-competitive NMDA receptor antagonist dizocilpine (B47880) (MK-801), competitive antagonists, including this compound, dose-dependently substituted for dizocilpine patsnap.com. This finding indicated an overlap in the behavioral effects of competitive and non-competitive antagonists patsnap.com.
Data from studies comparing the effects of different competitive NMDA receptor antagonists on the micturition reflex in rats also provided insights into the potency of this compound. In one study, this compound produced effects similar to, but less potent than, LY274614 when administered intravenously nih.gov.
While detailed information specifically published on this compound may be limited , the early preclinical characterization established it as a competitive antagonist at the NMDA receptor, with notable regional differences in potency within the brain and a behavioral profile consistent with other NMDA receptor antagonists nih.govpatsnap.comnih.gov.
Summary of Potency Observations for this compound:
| Brain Region | Relative Potency vs. Other Competitive Antagonists (e.g., CPP, D-AP5) | Reference |
| Medial Thalamus | Relatively potent | nih.gov |
| Cerebellum | Especially weak displacer of L-[3H]glutamate binding | nih.gov |
Behavioral Effects:
| Assay | Observation | Reference |
| Dizocilpine Discrimination (Mice) | Dose-dependently substituted for dizocilpine | patsnap.com |
| Micturition Reflex (Rats, i.v.) | Similar but less potent than LY274614 | nih.gov |
Molecular Pharmacology of Ly 233536 at the Nmda Receptor Complex
Competitive Binding Profile at the NMDA Receptor Site
NMDA receptors are ligand-gated ion channels that require the binding of two agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), for activation. guidetopharmacology.orgucl.ac.ukmdpi.com Competitive antagonists, such as LY 233536, typically interact with the orthosteric glutamate binding site located on the NR2 subunit of the receptor. researchgate.netresearchgate.net
Receptor Binding Affinity and Specificity Studies
Studies investigating the binding affinity and specificity of this compound have confirmed its role as a competitive NMDA receptor antagonist. targetmol.commedchemexpress.com While detailed affinity constants (Ki values) for this compound across various receptor subtypes were not extensively available in the provided search results, its classification as a competitive antagonist indicates it competes with glutamate for binding at the orthosteric site. targetmol.commedchemexpress.com Competitive antagonists like this compound block NMDA receptor-mediated current by occluding the orthosteric ligand-binding domain. mdpi.com
Regional Heterogeneity of this compound Interaction with NMDA Receptors
The interaction of this compound with NMDA receptors displays regional heterogeneity within the brain. Quantitative autoradiography studies in rat brain have shown that competitive NMDA receptor antagonists, including this compound, exhibit differing pharmacological profiles across various brain regions, such as the forebrain, cerebellum, and medial thalamus. nih.govjneurosci.orgresearchgate.net
For instance, this compound was found to be a relatively weak displacer of L-[3H]glutamate binding in the cerebellum compared to other competitive antagonists. nih.govresearchgate.net Conversely, in the medial thalamus, this compound demonstrated relatively high potency in displacing L-[3H]glutamate binding. nih.govresearchgate.net This suggests that the properties of NMDA receptors, or their associated proteins, vary geographically, influencing the binding characteristics of competitive antagonists like this compound. The regional variations in pharmacological profiles support the existence of distinct NMDA receptor subtypes in different brain areas. nih.govjneurosci.org
A table summarizing the regional binding profile of this compound based on displacement studies could illustrate this heterogeneity:
| Brain Region | This compound Displacement of L-[3H]glutamate Binding | Relative Potency (vs. other competitive antagonists) |
| Cerebellum | Relatively weak displacement | Lower |
| Medial Thalamus | Relatively potent displacement | Higher |
| Forebrain | Varied profile | Not explicitly detailed in provided results |
Modulation of NMDA Receptor Ion Channel Function by this compound
As a competitive antagonist, this compound primarily modulates NMDA receptor function by preventing the binding of the endogenous agonist, glutamate, thereby inhibiting channel activation. targetmol.commedchemexpress.commdpi.com
Electrophysiological Studies of Channel Blockade
While specific electrophysiological studies detailing the direct channel blockade properties of this compound were not extensively provided, its classification as a competitive antagonist implies an indirect effect on channel function by reducing the frequency and duration of channel opening events that are dependent on agonist binding. researchgate.netresearchgate.net NMDA receptor channel function is dependent on the binding of both glutamate and glycine, and competitive antagonists at the glutamate site prevent this activation. guidetopharmacology.orgucl.ac.ukmdpi.com The ion channel pore of the NMDA receptor is also a target for uncompetitive antagonists (channel blockers) like MK-801 and PCP, which bind within the channel pore when it is open. mdpi.comresearchgate.netnih.gov Competitive antagonists like this compound, acting at the glutamate binding site, would reduce the opening events necessary for channel blockers to access their binding site.
Allosteric Modulation Considerations in Competitive Antagonism
While this compound is primarily defined as a competitive antagonist binding at the orthosteric glutamate site, the NMDA receptor is known to have multiple allosteric modulatory sites. researchgate.netmdpi.comucl.ac.uk These sites are located on different domains of the receptor subunits, including the N-terminal domain (NTD) and the transmembrane domain. mdpi.comucl.ac.ukcnrs.fr Allosteric modulators can influence receptor activity by altering agonist binding affinity, channel gating, or desensitization, independent of the orthosteric binding sites. mdpi.comucl.ac.uk
Given the complex structure and modulation of NMDA receptors, it is theoretically possible for a molecule like this compound, while primarily competitive, to also exert some allosteric effects, particularly if it interacts with regions near the orthosteric site that influence the conformational dynamics of the receptor. However, the provided search results primarily characterize this compound solely as a competitive antagonist, with no specific data detailing any allosteric modulatory activity. ebiohippo.comtargetmol.commedchemexpress.com The concept of allosteric modulation in the context of competitive antagonism for this compound would require further investigation beyond the scope of the provided information.
Investigating NMDA Receptor Subunit Selectivity for this compound
NMDA receptors are heteromeric complexes typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). guidetopharmacology.orgmdpi.comnih.govucl.ac.uk The specific combination of GluN2 subunits significantly influences the pharmacological properties of the receptor. jneurosci.orgnih.govucl.ac.uk
Research indicates that this compound displays some degree of subunit selectivity. It has been reported to have higher affinity for NR2B- and NR2C-containing receptors compared to NR2A-containing receptors. nih.gov Specifically, this compound showed approximately 10-fold selectivity for NR2B- over NR2A-containing receptors in both recombinant and native NMDA receptors. nih.gov However, the level of selectivity displayed by this compound and other similar compounds is considered low, which may limit their utility in distinguishing between different NR2 subtypes. nih.gov
The glutamate binding pocket on the NR2 subunit is highly conserved, making it challenging for competitive antagonists to achieve high degrees of NR2 subunit selectivity. researchgate.netnih.gov Larger antagonists that interact with regions outside the immediate glutamate binding pocket may exhibit greater selectivity. researchgate.net
A summary of reported subunit selectivity for this compound:
| NMDA Receptor Subunit | Relative Affinity for this compound |
| NR2A | Lower |
| NR2B | Higher (approx. 10-fold vs NR2A) |
| NR2C | Higher |
| NR2D | Not explicitly detailed in provided results |
This subunit selectivity contributes to the observed regional heterogeneity of this compound binding, as different brain regions express varying compositions of NR2 subunits. jneurosci.org
Differential Interaction with Specific NMDA Receptor Subunits (e.g., GluN1/GluN2A, GluN2B)
Studies investigating the pharmacology of this compound at different NMDA receptor subtypes have revealed varied selectivity patterns. This compound is a bicyclic decahydroisoquinoline (B1345475) derivative nih.gov. Research using recombinant receptors has shown that this compound displays reduced relative affinity for receptors containing the GluN2A subunit nih.gov. Conversely, it exhibits higher affinity for receptors containing the GluN2B and GluN2C subunits nih.gov. Specifically, this compound has been reported to show approximately 10-fold selectivity for GluN2B-containing receptors over GluN2A-containing receptors in both recombinant and native NMDAR preparations nih.gov.
Early studies using quantitative autoradiography in rat brain regions also provided evidence for the differential interaction of this compound with native NMDA receptor populations that are enriched in specific subunits jneurosci.orgnih.gov. For instance, this compound was found to be a relatively weak displacer of L-[3H]glutamate binding in the cerebellum, a region known to contain GluN2C subunits jneurosci.orgnih.gov. In contrast, it was relatively potent in the medial thalamus, a region suggested to contain a distinct NMDA receptor subtype where this compound showed higher affinity compared to other antagonists like CPP and D-2-amino-5-phosphonopentanoate researchgate.netnih.gov. These regional differences in potency correlated with the distribution of different GluN2 subunits jneurosci.org.
This differential affinity for GluN2B- and GluN2A-containing receptors positions this compound as a tool for distinguishing the roles of these major NMDAR subtypes. While many competitive antagonists interacting at the glutamate binding site on the GluN2 subunit show a typical pattern of highest affinity at GluN2A with progressively lower affinities at GluN2B, GluN2C, and GluN2D, this compound deviates from this pattern, displaying a varied selectivity nih.gov.
Methodologies for Subunit Selectivity Assessment
Assessing the subunit selectivity of NMDA receptor antagonists like this compound involves a variety of experimental methodologies, ranging from radioligand binding assays to electrophysiological recordings using native and recombinant receptors.
Quantitative autoradiography is a method used to determine the potency of compounds as inhibitors of radioligand binding to NMDA receptors in tissue sections from different brain regions jneurosci.orgnih.gov. By examining the displacement of radiolabeled ligands, such as L-[3H]glutamate or [3H]MK-801, by the antagonist in regions known to have varying compositions of NMDA receptor subunits, insights into regional, and thus potentially subunit-specific, affinity can be gained jneurosci.orgnih.gov. The correlation between the pharmacological profiles observed in different brain regions and the known distribution of NR2 subunit mRNAs or proteins helps infer subunit selectivity jneurosci.org.
The use of recombinant NMDA receptors expressed in heterologous systems, such as Xenopus oocytes or mammalian cell lines, is a powerful approach for directly assessing the interaction of compounds with specific subunit combinations jneurosci.orgresearchgate.net. By expressing defined combinations of GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C), researchers can perform electrophysiological recordings (e.g., two-electrode voltage clamp) to measure the antagonist's effect on receptor function and determine parameters like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for each specific subtype researchgate.net. Comparing these values across different recombinant receptor subtypes allows for a quantitative assessment of subunit selectivity researchgate.netunimi.itnih.gov.
Radioligand binding assays using membranes prepared from cells expressing recombinant receptors or from brain regions enriched in specific subunits are also employed to determine the binding affinity (Ki) of antagonists for different NMDA receptor subtypes jneurosci.orgresearchgate.net. This provides a direct measure of the compound's ability to compete for the agonist binding site on the GluN2 subunit.
The combination of these methodologies – investigating pharmacological profiles in native tissue with varying subunit expression and directly testing compounds on defined recombinant subunit combinations – is crucial for a comprehensive understanding of an antagonist's subunit selectivity profile at the NMDA receptor complex jneurosci.orgresearchgate.net.
| Compound | Target | Selectivity | Reference |
| This compound | NMDA Receptor (Competitive Antagonist) | Preferential affinity for GluN2B and GluN2C over GluN2A | nih.gov |
| NVP-AAM077 | NMDA Receptor (Competitive Antagonist) | Selective for GluN1/GluN2A over GluN1/GluN2B (species dependent) | researchgate.netunimi.itnih.gov |
| Ifenprodil | NMDA Receptor (Non-competitive Antagonist) | Selective for GluN2B-containing receptors | nih.govbiorxiv.orgresearchgate.net |
Preclinical Behavioral Pharmacology of Ly 233536
Drug Discrimination Paradigms with NMDA Receptor Antagonists
Drug discrimination procedures are valuable tools in behavioral pharmacology for identifying the interoceptive stimulus effects of compounds and determining if novel drugs share subjective effects with known substances. nih.govnih.gov Studies utilizing these paradigms have explored the discriminative stimulus properties of LY 233536 in the context of NMDA receptor antagonism.
Substitution for Non-Competitive NMDA Receptor Antagonists (e.g., Dizocilpine)
Research has demonstrated that this compound can substitute for the discriminative stimulus effects of non-competitive NMDA receptor antagonists like dizocilpine (B47880) (also known as MK-801) in animal models. patsnap.comresearchgate.netnih.govresearchgate.net In studies where mice were trained to discriminate dizocilpine from saline, this compound dose-dependently occasioned dizocilpine-appropriate responding. patsnap.comnih.gov This indicates that this compound produces internal, or interoceptive, cues that are perceived by the animal as similar to those produced by dizocilpine.
| Compound | Substitution for Dizocilpine |
|---|---|
| This compound | Dose-dependent substitution |
| Dizocilpine | Full substitution |
| (+/-)CPP | Dose-dependent substitution |
| CGS 19755 | Dose-dependent substitution |
| NPC 17742 | Dose-dependent substitution |
| LY 274614 | Failed to substitute |
| LY 235959 | Failed to substitute |
Table data compiled from search results researchgate.netnih.gov.
This substitution profile suggests a shared mechanism of action underlying the discriminative stimulus effects of this compound and non-competitive NMDA antagonists. nih.gov
Elucidation of Shared Interoceptive Stimulus Effects
The ability of this compound to substitute for dizocilpine in drug discrimination paradigms provides evidence for shared interoceptive stimulus effects between competitive and non-competitive NMDA receptor antagonists. nih.gov Interoception refers to the perception of internal bodily states. researchgate.netunc.edu The discriminative stimulus effects of drugs, particularly those with abuse potential, are considered a form of interoceptive stimulus that can guide behavior. nih.govunc.edu The observed substitution indicates that this compound produces an internal state that is generalized to the state produced by dizocilpine in trained animals. This is in accordance with other behavioral data suggesting similarities in the effects of these two classes of NMDA antagonists. researchgate.netnih.gov
Analysis of Locomotor Activity and Motor Coordination Effects
Preclinical studies also assess the impact of compounds on spontaneous locomotor activity and motor coordination to understand their potential behavioral side effects and neurological impact. yale.eduimrpress.com
Impact on Spontaneous Locomotor Activity in Rodent Models
The effects of this compound on spontaneous locomotor activity in rodent models have been examined. While some non-competitive NMDA antagonists like dizocilpine and PCP are known to produce dose-related increases in locomotor activity (hyperlocomotion), competitive NMDA antagonists, including this compound, have shown different profiles. nih.govresearchgate.net Studies indicate that competitive NMDA antagonists such as this compound may decrease locomotor activity or have minimal stimulant effects compared to non-competitive antagonists. nih.govresearchgate.net
| Compound Class | Effect on Locomotor Activity (Rodents) |
|---|---|
| Non-competitive NMDA antagonists (e.g., Dizocilpine, PCP) | Dose-related increase (hyperlocomotion) |
| Competitive NMDA antagonists (e.g., this compound, CPP) | Decreased or minimal increase |
Table data compiled from search results nih.govresearchgate.netresearchgate.net.
This difference in effect on locomotor activity is a notable distinction between these two classes of NMDA receptor antagonists. nih.gov
Assessment of Motor Performance in Coordination Assays (e.g., Inverted Screen Test)
Motor coordination is commonly assessed using tests like the inverted screen test, where the ability of a rodent to maintain grip and avoid falling from an inverted wire mesh screen is measured. taconic.comresearchgate.netnih.govwho.int Non-competitive NMDA receptor antagonists have been shown to impair performance on this test, leading to an increased percentage of mice falling off the screen in a dose-related manner. nih.gov Competitive NMDA antagonists, including this compound, have been reported to increase failures on the inverted screen test, similar to the effects observed with non-competitive antagonists. nih.govresearchgate.net This suggests that while their impact on spontaneous locomotion may differ, both classes of antagonists can affect motor coordination.
| Compound Class | Effect on Inverted Screen Performance (Rodents) |
|---|---|
| Non-competitive NMDA antagonists (e.g., Dizocilpine, PCP) | Increased failures (impaired performance) |
| Competitive NMDA antagonists (e.g., this compound, CPP) | Increased failures (impaired performance) |
Table data compiled from search results nih.govresearchgate.net.
Comparative Behavioral Profile with Other NMDA Receptor Antagonist Classes
Differentiation from Phencyclidine-type Non-Competitive Antagonists
Behavioral pharmacology employs methods to differentiate the effects of various drug classes, including distinguishing phencyclidine (PCP)-type non-competitive NMDA antagonists from other compounds. nih.govpatsnap.comresearchgate.net PCP-type non-competitive NMDA antagonists, such as PCP, dizocilpine, (-)-MK-801, TCP, (+)-SKF 10,047, dextrorphan, and ketamine, are known to produce dose-related increases in locomotor activity and impair performance on tasks like the inverted screen test in untrained mice. nih.govpatsnap.comresearchgate.net These effects are often stereoselective and occur at doses comparable to those producing other biological effects. nih.gov The behavioral potencies of these non-competitive antagonists have been positively correlated with their affinities for the PCP binding site ([3H]MK-801) on the NMDA receptor. nih.gov
In contrast, competitive NMDA antagonists, including this compound, exhibit a different behavioral profile in these tests. Studies using the inverted screen test in mice have shown that competitive NMDA antagonists (such as LY 274614, this compound, CPP, and NPC 12626) increase failures on the screen test but decrease locomotor activity. nih.govpatsnap.comresearchgate.net This is a key point of differentiation from the PCP-type non-competitive antagonists, which typically increase locomotor activity. nih.govpatsnap.comresearchgate.net
Furthermore, in studies examining the discriminative stimulus effects of dizocilpine (a non-competitive NMDA antagonist), several non-competitive antagonists dose-dependently substituted for dizocilpine. patsnap.com While some competitive NMDA antagonists, including this compound, also dose-dependently substituted for dizocilpine in this paradigm, others like LY 274614 and its active enantiomer LY 235959 failed to substitute and instead caused severe disruptions in locomotor activity. patsnap.com The ability of some competitive antagonists to substitute for dizocilpine aligns with other behavioral data, such as effects on ataxia and locomotor activity, which indicate some similarities between non-competitive and competitive antagonists. patsnap.com However, the distinct effects on locomotor activity in tests like the inverted screen highlight a clear behavioral difference between this compound and the PCP-type non-competitive antagonists. nih.govpatsnap.comresearchgate.net
Comparison with Other Competitive NMDA Receptor Antagonists
This compound has been compared to other competitive NMDA receptor antagonists in terms of its pharmacological profile. Competitive NMDA receptor antagonists compete directly with glutamate (B1630785) for binding to the receptor. wikipedia.org Studies using quantitative autoradiography to assess the potency of various compounds in inhibiting L-[3H]glutamate or [3H]MK-801 binding to rat brain NMDA receptors have revealed regional variations in the pharmacological profiles of competitive antagonists. researchgate.netnih.gov
For instance, compared to other competitive antagonists like 3-[(+/-)-2-carboxypiperazin-4-yl]propyl-1-phosphonate (CPP) and D-2-amino-5-phosphonopentanoate (D-AP5), this compound demonstrated relatively low affinity as a displacer of L-[3H]glutamate binding in the cerebellum. researchgate.netnih.gov However, in the medial thalamus, this compound was found to be relatively potent, whereas CPP and D-AP5 displayed relatively low affinities in this region. researchgate.netnih.gov This suggests that this compound exhibits a distinct regional pharmacological profile compared to other competitive antagonists like CPP and D-AP5. researchgate.netnih.gov These regional differences in binding affinity may indicate the presence of pharmacologically distinct NMDA receptor subtypes in different brain regions. nih.gov
The following table summarizes some of the comparative findings regarding the displacement of L-[3H]glutamate binding:
| Compound | Region | Affinity (Relative) | Source |
| This compound | Cerebellum | Weak | researchgate.netnih.gov |
| CPP | Cerebellum | Weak | researchgate.netnih.gov |
| This compound | Medial Thalamus | Potent | researchgate.netnih.gov |
| CPP | Medial Thalamus | Low | researchgate.netnih.gov |
| D-AP5 | Medial Thalamus | Low | researchgate.netnih.gov |
Studies examining the discriminative stimulus effects have also provided comparisons. As mentioned earlier, this compound, along with other competitive antagonists like CGS 19755, NPC 17742, and (+/-)CPP, dose-dependently substituted for the discriminative stimulus effects of dizocilpine in mice. patsnap.com This indicates some shared behavioral effects with dizocilpine and other competitive antagonists in this specific paradigm. patsnap.com
Neurophysiological and Biochemical Effects of Ly 233536 in Preclinical Models
Modulation of Neuronal Excitability in Central Nervous System Circuitry
Neuronal excitability in the central nervous system (CNS) is tightly regulated by the balance between excitatory and inhibitory synaptic transmission. creative-diagnostics.com Glutamatergic transmission is the primary mode of excitatory neurotransmission. creative-diagnostics.com Dysregulation of neuronal excitability, including hyper-excitability, is implicated in various neurological conditions. nih.govfrontiersin.orgelifesciences.orgnih.govuq.edu.aunih.gov
Effects on Glutamatergic Synaptic Transmission
LY 233536, as a competitive NMDA receptor antagonist, directly interacts with a key component of glutamatergic neurotransmission. medchemexpress.commedkoo.com NMDA receptors are a subtype of glutamate (B1630785) receptors that play a crucial role in excitatory synaptic transmission and plasticity. nih.govnih.govresearchgate.net Excessive activation of NMDA receptors can occur during pain transmission and is associated with increased glutamate release, increased receptor number and function, and decreased glutamate clearance. nih.gov While research specifically detailing this compound's direct effects on glutamatergic synaptic transmission beyond its NMDA receptor antagonism is limited in the provided context, its classification implies a modulatory role by blocking the action of glutamate at the NMDA receptor site. Competitive NMDA antagonists, including this compound, have been examined in behavioral studies related to NMDA receptor function. patsnap.comresearchgate.net
Role in Regulating Neuronal Hyper-excitability
Neuronal hyper-excitability is a state where neurons have an increased likelihood of being activated by a stimulus, often characterized by a higher frequency of action potential firing and a lower firing threshold. nih.gov This phenomenon is observed in various neurological disorders, including epilepsy and Alzheimer's disease. nih.govfrontiersin.orgnih.govnih.gov Given that this compound is an NMDA receptor antagonist, it is relevant to the study of neuronal hyper-excitability, as NMDA receptor overactivity can contribute to this state. nih.govnih.gov Studies involving competitive NMDA antagonists, including this compound, have explored their effects in models related to altered neuronal activity. patsnap.comresearchgate.netucdavis.edu While the provided information primarily discusses NMDA antagonists as a class in the context of hyper-excitability and related behavioral models, specific detailed findings on this compound's direct regulatory role on neuronal hyper-excitability at a cellular level were not extensively detailed in the search results. However, competitive NMDA antagonists like LY274614 and LY233536 have been studied in behavioral tests that differentiate NMDA receptor antagonists, which can induce behavioral activation at low doses. patsnap.comresearchgate.netucdavis.edu
Impact on Specific Physiological Reflexes and Systems
Preclinical studies have investigated the effects of this compound on specific physiological systems, particularly those involving glutamatergic signaling in the spinal cord.
Regulation of the Micturition Reflex in Urethane-Anesthetized Rodents
The micturition reflex, which controls bladder emptying, is modulated by glutamatergic mechanisms in the spinal cord. capes.gov.brnih.gov Studies in urethane-anesthetized rats have examined the effects of competitive NMDA receptor antagonists, including this compound, on this reflex. capes.gov.brnih.gov this compound, along with other chemically related NMDA antagonists like LY274614 and LY235723, produced inhibitory effects on bladder and sphincter activity when administered intravenously. capes.gov.brnih.gov this compound was found to have similar but less potent effects compared to LY274614. capes.gov.brnih.gov These findings suggest that this compound can modulate the micturition reflex by acting on spinal cord glutamatergic pathways. capes.gov.brnih.gov
Below is a table summarizing the observed effects of competitive NMDA antagonists on the micturition reflex in urethane-anesthetized rats:
| Compound | Administration Route | Effect on Bladder Activity | Effect on Sphincter Activity | Relative Potency (vs. LY274614) |
| LY274614 | Intravenous | Inhibited (dose-dependent) | Inhibited (dose-dependent) | - |
| LY274614 | Intrathecal | Inhibited | Inhibited | - |
| LY233536 | Intravenous | Similar to LY2746614 | Similar to LY2746614 | Less potent |
| LY235723 | Intravenous | Similar to LY2746614 | Similar to LY2746614 | Less potent |
Note: Data derived from studies in urethane-anesthetized rats. capes.gov.brnih.gov
Spinal Cord Glutamatergic Mechanisms in Visceral Control
Glutamatergic mechanisms in the spinal cord are involved in the control of visceral functions, including the micturition reflex. capes.gov.brnih.govnih.gov Spinal cord neurons, including visceral motor neurons, utilize glutamate as a neurotransmitter and are involved in relaying information from the CNS to peripheral targets. nih.govnih.govwikipedia.orgfrontiersin.org The effects of this compound on the micturition reflex, as described above, highlight its interaction with spinal glutamatergic pathways involved in visceral control. capes.gov.brnih.gov Research indicates the importance of glutamatergic transmitter mechanisms at the spinal cord level in modulating bladder activity in intact animals. capes.gov.brnih.gov
Investigation of Intracellular Signaling Pathways
Intracellular signaling pathways are crucial for transmitting signals from receptors on the cell surface into the cell, leading to various cellular responses. wikipedia.orglibretexts.orgberkeley.edu These pathways often involve a cascade of biochemical events, including phosphorylation and the activation of second messengers like calcium and cyclic AMP. wikipedia.orglibretexts.orgberkeley.edu While the provided search results classify this compound as an NMDA receptor antagonist and detail its effects on physiological functions modulated by NMDA receptors, specific research findings explicitly detailing this compound's impact on particular intracellular signaling pathways were not extensively available within the provided context. However, NMDA receptor activation is known to influence intracellular calcium levels, which in turn can affect various signaling cascades. elifesciences.orglibretexts.org Further research would be needed to fully delineate the specific intracellular signaling pathways modulated by this compound downstream of NMDA receptor blockade.
Downstream Molecular Cascades Associated with NMDA Receptor Blockade
In preclinical studies, competitive NMDA antagonists, including this compound, have been observed to influence behavioral outcomes. For instance, this compound increased failures on a screen test while decreasing locomotor activity in such investigations. targetmol.com While NMDA receptor blockade is known to impact various downstream signaling pathways, detailed research findings specifically delineating the molecular cascades associated with this compound's blockade in preclinical models were not extensively available in the consulted literature. General mechanisms related to NMDA receptor activity and downstream signaling, such as the involvement of the ERK/MAPK cascade in synaptic plasticity or the cascade involving calcineurin and actin depolymerization triggered by NMDA receptors, have been studied, but these findings were not specifically linked to this compound in the search results.
Advanced Research Methodologies and Future Directions in Ly 233536 Studies
Development of Novel Assays for NMDA Receptor Ligand Characterization
The characterization of NMDA receptor ligands like LY 233536 has been greatly enhanced by the development of innovative assays that offer high-throughput screening capabilities and detailed mechanistic insights. Fluorescence-based assays, for instance, provide a dynamic way to measure receptor activity by monitoring changes in intracellular calcium levels in cell lines engineered to express specific NMDA receptor subtypes. researchgate.net These assays are instrumental in identifying allosteric modulators by utilizing supramaximal concentrations of glutamate (B1630785) and glycine (B1666218), which helps to distinguish them from competitive antagonists. researchgate.net
Another critical tool in the arsenal (B13267) of NMDA receptor research is automated patch-clamp electrophysiology. sbdrugdiscovery.com This technology allows for the rapid and reliable assessment of compound potency and mechanism of action by directly measuring the ion channel's electrical activity. sbdrugdiscovery.com The flexibility of these systems supports a variety of assay formats, including those for screening both positive and negative allosteric modulators. sbdrugdiscovery.com
The following table provides an overview of novel assay methodologies used in the characterization of NMDA receptor ligands:
| Assay Type | Principle | Application in Ligand Characterization | Key Advantages |
|---|---|---|---|
| Fluorescence-Based Calcium Assays | Measures NMDA receptor-mediated changes in intracellular calcium using fluorescent indicators in engineered cell lines. researchgate.net | High-throughput screening for identifying and characterizing allosteric modulators. researchgate.net | High throughput, suitable for large-scale screening campaigns. |
| Automated Patch-Clamp Electrophysiology | Directly measures the electrical currents flowing through the NMDA receptor ion channel. sbdrugdiscovery.com | Provides detailed information on compound potency, efficacy, and mechanism of action (e.g., channel block, allosteric modulation). sbdrugdiscovery.com | High data quality and reliability, allows for detailed mechanistic studies. |
| Radioligand Binding Assays | Uses radiolabeled compounds to quantify the binding affinity of a test compound to the NMDA receptor. | Determines the binding affinity (Ki) of competitive and non-competitive ligands. | Provides a direct measure of ligand-receptor interaction. |
Application of In Vitro and Ex Vivo Models for Mechanistic Elucidation
The intricate mechanisms of action of NMDA receptor modulators are further unraveled through the use of sophisticated in vitro and ex vivo models. In vitro models, such as primary neuronal cultures and human induced pluripotent stem cell (hiPSC)-derived neurons, offer a controlled environment to study the effects of compounds on specific neuronal populations. researchgate.net These systems are invaluable for investigating the downstream signaling pathways affected by NMDA receptor modulation and for assessing the neuroprotective or neurotoxic potential of a compound.
Ex vivo brain slice preparations represent a crucial bridge between in vitro studies and in vivo animal models. frontiersin.orgnih.govcreative-biolabs.com These slices maintain the complex neural circuitry of specific brain regions, allowing for the investigation of how a compound like this compound affects synaptic transmission and plasticity in a more physiologically relevant context. frontiersin.orgnih.gov Whole-cell patch-clamp recordings in brain slices are a cornerstone of this approach, enabling the detailed analysis of synaptic currents and neuronal excitability. nih.govnih.govresearchgate.net This technique has been instrumental in characterizing the effects of NMDA receptor antagonists on long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. nih.gov
The following table summarizes the application of these models in the study of NMDA receptor pharmacology:
| Model System | Description | Key Applications in NMDA Receptor Research | Insights Gained |
|---|---|---|---|
| Primary Neuronal Cultures | Neurons isolated from specific brain regions and maintained in a controlled laboratory environment. | Investigation of subunit-specific effects of ligands and their impact on neuronal survival and signaling. | Elucidation of cellular mechanisms of action and neuroprotective/neurotoxic effects. |
| hiPSC-Derived Neurons | Neurons differentiated from human induced pluripotent stem cells, offering a human-relevant model system. researchgate.net | Testing the functional effects of NMDA receptor modulators in a complex human system. researchgate.net | Provides insights into the potential efficacy and safety of compounds in a human genetic context. |
| Ex Vivo Brain Slices | Thin sections of brain tissue that maintain their neural circuitry for a period of time in vitro. frontiersin.orgnih.govcreative-biolabs.com | Studying the effects of compounds on synaptic transmission, plasticity (LTP/LTD), and network activity. frontiersin.orgnih.gov | Understanding the impact of ligands on functional neural circuits. |
Integration of Computational Modeling in Predicting Receptor Interactions
Computational modeling has emerged as a powerful tool in the study of NMDA receptors, providing insights into the molecular basis of ligand-receptor interactions that are often difficult to obtain through experimental methods alone. nih.govresearchgate.netosti.govlu.senih.gov Molecular docking and molecular dynamics simulations are used to predict the binding modes of ligands like this compound to the NMDA receptor and to understand the conformational changes that occur upon binding. nih.govosti.govnih.gov These in silico approaches can help to identify key amino acid residues involved in ligand recognition and can guide the design of new compounds with improved affinity and selectivity. nih.gov
Furthermore, the development of artificial intelligence-enhanced physics-based computational modeling technologies is poised to revolutionize the field by improving the accuracy and efficiency of these predictions. nih.gov These advanced computational strategies can help to elucidate the molecular determinants of subtype selectivity, a crucial aspect in the development of safer and more effective NMDA receptor modulators. nih.gov
Q & A
Q. What experimental methodologies are recommended to characterize LY 233536’s pharmacological profile as an NMDA receptor antagonist?
this compound’s binding affinity and regional selectivity can be assessed using quantitative autoradiography with radioligands like l-[³H]glutamate or [³H]MK-801. For example, displacement studies in rat brain regions (e.g., medial thalamus, cerebellum, forebrain) reveal its potency variations, with this compound showing higher affinity in the medial thalamus compared to CPP or D-AP5 . Standardize protocols by controlling for receptor density, incubation time, and competitive antagonist concentrations to ensure reproducibility.
Q. How does this compound’s regional selectivity inform hypotheses about NMDA receptor subtype heterogeneity?
this compound’s weak displacement of l-[³H]glutamate in the cerebellum but strong potency in the medial thalamus suggests distinct NMDA receptor subtypes. Researchers should design comparative studies using subtype-specific antagonists (e.g., MK-801 for non-competitive sites) and correlate binding data with functional assays (e.g., electrophysiology) to validate subtype-specific effects .
Q. What are the optimal in vitro models for screening this compound’s selectivity across NMDA receptor populations?
Use brain-region-specific tissue sections (e.g., rat medial thalamus, cerebellar membranes) in competitive binding assays. Pair these with heterologous expression systems (e.g., HEK293 cells expressing GluN1/GluN2 subunit combinations) to isolate subtype-specific interactions. Include positive controls like CPP for competitive sites and MK-801 for non-competitive sites to benchmark potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding affinity data across autoradiography and functional assays?
Discrepancies may arise from differences in receptor conformation states (e.g., resting vs. activated). Address this by:
- Performing agonist-dependent binding assays (e.g., glycine/glutamate co-application) to mimic physiological conditions.
- Validating autoradiography results with patch-clamp electrophysiology to measure ion channel blockade.
- Applying statistical models (e.g., Schild analysis) to distinguish competitive vs. allosteric mechanisms .
Q. What methodological refinements are needed to compare this compound’s efficacy with newer NMDA receptor antagonists in translational models?
- Use transgenic mice expressing humanized NMDA receptor subunits to improve clinical relevance.
- Incorporate behavioral assays (e.g., fear conditioning, locomotor activity) alongside binding studies to correlate receptor occupancy with functional outcomes.
- Apply molecular dynamics simulations to predict this compound’s binding kinetics in mutated receptors, guiding analog design .
Q. What strategies can optimize this compound’s therapeutic potential while minimizing off-target effects in the central nervous system?
- Conduct structure-activity relationship (SAR) studies to modify this compound’s phosphonate group, enhancing thalamic specificity.
- Use blood-brain barrier (BBB) penetration assays (e.g., PAMPA-BBB) to prioritize analogs with favorable pharmacokinetics.
- Pair in vivo microdialysis with autoradiography to quantify regional receptor occupancy and plasma exposure simultaneously .
Methodological Considerations from Broader Research Frameworks
- Contradiction Analysis : When regional binding data conflicts with functional outcomes, apply dialectical frameworks to identify the principal contradiction (e.g., receptor subtype vs. assay sensitivity) and prioritize experiments that resolve this .
- Research Design : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, exploring this compound’s role in thalamocortical circuits satisfies novelty and relevance for neuropsychiatric disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
